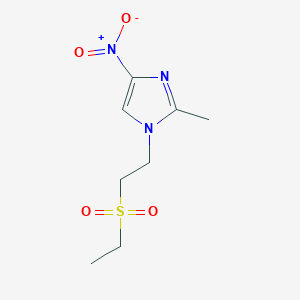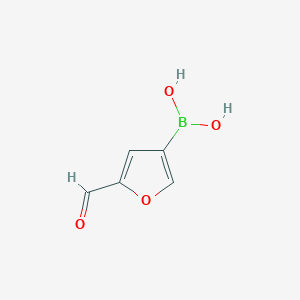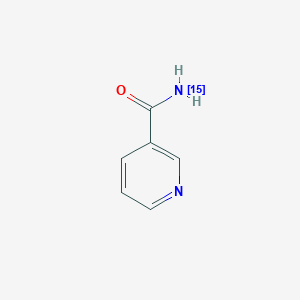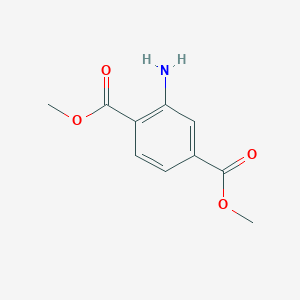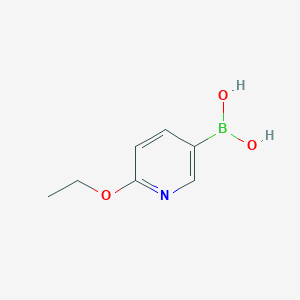
(6-Ethoxypyridin-3-yl)boronic acid
Descripción general
Descripción
(6-Ethoxypyridin-3-yl)boronic acid, also known as 6-EBPBA, is a boronic acid derivative of pyridine which has a wide range of applications in the scientific community. It has been used as a catalyst in various reactions, as a reagent in the synthesis of pharmaceuticals, and as a bioactive compound in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods
(6-Ethoxypyridin-3-yl)boronic acid and similar compounds can be synthesized through halogen-metal exchange using n-butyllithium and triisopropylborate, starting from dihalopyridines. This method produces single regioisomeric boronic acid or ester products, indicating a high degree of specificity in the synthesis process (Bouillon et al., 2003).
Cross-Coupling Reactions
These boronic acids are noted for their capability to undergo palladium-catalyzed coupling with aryl halides. This process is integral to the production of new pyridine libraries, offering a pathway for creating diverse pyridine-based structures (Thompson et al., 2005).
Structural Analysis and Stability
Studies on boronic acids, including this compound, reveal important insights into their molecular structure and stability. For example, the C-B bond lengths in these compounds don't significantly differ, which impacts their stability. Their crystal packing also varies, influencing their overall chemical properties (Sopková-de Oliveira Santos et al., 2003).
Biomedical and Sensing Applications
Fluorescent Molecules and Sensor Design
Boronic acid derivatives, including this compound, are utilized for their fluorescent properties. Their ability to undergo fluorescence quenching is essential in sensor design, especially in environments with varying solvent polarities (Melavanki, 2018).
Boronic Acid Sensors
These compounds are pivotal in the development of boronic acid sensors for detecting biological substances like carbohydrates and bioactive substances. The interaction of boronic acid with cis-1,2-diol forms the basis of these sensors, which can be used for various applications, including disease diagnosis and prevention (Huang et al., 2012).
Versatility and Other Applications
Catalysis and Pharmaceutical Research
Boronic acid compounds, including this compound, are recognized for their versatility in catalysis and pharmaceutical research. Their unique structural features make them suitable for enzyme inhibition and other medicinal applications (Yang et al., 2003).
Sensing and Detection Applications
The interaction of boronic acids with diols and Lewis bases is a key property that makes them suitable for various sensing and detection applications. This includes biological labeling, protein manipulation, and development of therapeutics (Lacina et al., 2014).
Direcciones Futuras
Boronic acids, including “(6-Ethoxypyridin-3-yl)boronic acid”, are increasingly being utilized in diverse areas of research . The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that there is potential for future research and applications involving “this compound”.
Mecanismo De Acción
Target of Action
The primary target of (6-Ethoxypyridin-3-yl)boronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where the palladium catalyst becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by its chemical structure and the conditions under which it is used.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic chemistry, with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C . Additionally, the Suzuki-Miyaura coupling reaction in which the compound participates is known for its mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
(6-ethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONCERAQKBPLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475801 | |
| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612845-44-0 | |
| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxypyridine-5-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







